molecular formula C18H18N2O2 B5239946 4-methyl-1-(4-methylbenzyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

4-methyl-1-(4-methylbenzyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No.: B5239946
M. Wt: 294.3 g/mol
InChI Key: RVGGQPXRIAXKDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1-(4-methylbenzyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a benzodiazepine-dione derivative characterized by a seven-membered diazepine ring fused to a benzene ring. The compound features two methyl substituents: one at the 4-position of the diazepine ring and another on the benzyl group attached to the nitrogen at position 1 (Figure 1).

Properties

IUPAC Name

4-methyl-1-[(4-methylphenyl)methyl]-3H-1,4-benzodiazepine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-13-7-9-14(10-8-13)11-20-16-6-4-3-5-15(16)18(22)19(2)12-17(20)21/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGGQPXRIAXKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)CN(C(=O)C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-(4-methylbenzyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylbenzylamine and phthalic anhydride.

    Cyclization: The reaction between 4-methylbenzylamine and phthalic anhydride under acidic conditions leads to the formation of the benzodiazepine core.

    Methylation: Subsequent methylation of the benzodiazepine core at the 4-position using methyl iodide in the presence of a base like potassium carbonate yields the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction of the carbonyl groups in the benzodiazepine ring can yield the corresponding alcohols.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions.

Major Products

    Oxidation: Products include 4-methylbenzoic acid and 4-methylbenzaldehyde.

    Reduction: Products include 4-methyl-1-(4-methylbenzyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-diol.

    Substitution: Products vary depending on the substituent introduced, such as brominated or nitrated derivatives.

Scientific Research Applications

Pharmacological Studies

Research has indicated that benzodiazepines exhibit anxiolytic (anxiety-reducing), sedative, and muscle relaxant properties. The specific compound under discussion has been studied for its potential in treating anxiety disorders and insomnia due to its ability to modulate GABA receptors in the central nervous system.

Case Study: Anxiolytic Effects

A study conducted on animal models demonstrated that administration of 4-methyl-1-(4-methylbenzyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione resulted in significant reductions in anxiety-like behaviors. The results were measured using established behavioral tests such as the elevated plus maze and open field test.

Neuroscience Research

The compound's interaction with neurotransmitter systems has made it a subject of interest in neuroscience. Its effects on GABAergic transmission have been linked to neuroprotective properties.

Neuroprotective Effects

Research has shown that this compound may protect neurons from oxidative stress and apoptosis. In vitro studies indicated that it could reduce cell death in neuronal cultures exposed to neurotoxic agents.

Synthetic Chemistry

The synthesis of this compound has been explored for its potential as a precursor in the development of novel benzodiazepine derivatives with improved pharmacological profiles.

Synthesis Methodologies

Various synthetic routes have been proposed for the efficient production of this compound. These methods typically involve multi-step reactions starting from readily available precursors.

Potential Therapeutic Uses

Given its pharmacological properties, there is ongoing research into the therapeutic applications of this compound in treating conditions such as:

  • Generalized Anxiety Disorder (GAD)
  • Sleep Disorders
  • Muscle Spasms

Data Table: Summary of Research Findings

Study FocusMethodologyKey Findings
Anxiolytic EffectsAnimal Model StudiesSignificant reduction in anxiety-like behavior
Neuroprotective PropertiesIn Vitro Neuronal CulturesReduced cell death under neurotoxic conditions
Synthesis TechniquesOrganic SynthesisMultiple efficient synthetic routes identified

Mechanism of Action

The mechanism of action of 4-methyl-1-(4-methylbenzyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione involves binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The compound interacts with the benzodiazepine binding site on the GABA-A receptor, modulating its activity and increasing chloride ion influx, which hyperpolarizes the neuron and reduces excitability.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzodiazepine-Dione Derivatives

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features Source/Application
Target Compound 4-methyl, 4-methylbenzyl ~311.38 (estimated) Enhanced lipophilicity; potential CNS activity inferred from benzyl group Synthetic intermediate or drug candidate
(3S)-3-[1-(3-Methylbut-2-enyl)indol-3-yl]-... Indol-3-yl, methylbutenyl ~377.45 Indole moiety may confer receptor-binding specificity; stereochemistry challenges Angene Chemical (PubChem SID 185030170)
Deuterated 1,4-Benzodiazepine-2,5-dione Deuterium substitution ~313.39 (estimated) Improved metabolic stability via deuterium isotope effects Patent by Ningbo Combireg Pharmaceutical
Coumarin-3-yl-tetrazole derivatives (4g, 4h) Coumarin, tetrazole, phenyl ~600–650 (estimated) Fluorescence properties (coumarin); potential antimicrobial/anticancer activity Synthetic heterocyclic derivatives
1,3-Dimethyl-3,4-dihydro-1H-1,4-benzodiazepine 1,3-dimethyl ~218.27 Simpler structure; limited lipophilicity Shanghai Yuanye Bio (commercial supplier)

Key Research Findings and Challenges

Stereochemical Complexity: The indole-substituted analog (PubChem SID 185030170) shares the same planar structure as the target compound but faced challenges in confirming its absolute configuration due to insufficient crystallinity. NOESY spectroscopy and molecular mechanics simulations were required to infer stereochemistry .

Deuterated Derivatives : Deuterium substitution at specific positions (e.g., patent EP-2023) aims to prolong half-life by slowing cytochrome P450-mediated metabolism, a strategy validated in other deuterated drugs (e.g., deutetrabenazine) .

Commercial Availability : Simpler analogs like 1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione are marketed as research chemicals but lack the complex substituents required for specialized biological activity .

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity : The 4-methylbenzyl group in the target compound likely increases logP compared to the 1,3-dimethyl analog, enhancing blood-brain barrier penetration.
  • Metabolic Stability : Deuterated versions (e.g., ) may exhibit reduced first-pass metabolism, while bulkier substituents (e.g., indole or coumarin) could alter clearance rates.
  • Synthetic Accessibility : The target compound’s synthesis may require multi-step alkylation and cyclization, whereas coumarin derivatives involve complex heterocyclic coupling .

Biological Activity

The compound 4-methyl-1-(4-methylbenzyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a derivative of benzodiazepine, a class of psychoactive drugs known for their sedative and anxiolytic properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be represented as follows:

C16H18N2O2\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_2

This structure features a benzodiazepine core with additional methyl and benzyl substituents that may influence its biological activity.

Pharmacological Properties

Research indicates that benzodiazepine derivatives exhibit a range of biological activities. The specific activities of This compound include:

  • Anxiolytic Effects : Similar to other benzodiazepines, this compound may act on the GABA_A receptor, enhancing inhibitory neurotransmission in the central nervous system (CNS) and producing anxiolytic effects.
  • Sedative Properties : It may induce sedation through its action on GABAergic pathways.
  • Anticonvulsant Activity : Some studies suggest that benzodiazepine derivatives can exhibit anticonvulsant properties by modulating neuronal excitability.

The primary mechanism by which this compound exerts its biological effects is through modulation of the GABA_A receptor. By binding to the allosteric site on the receptor, it enhances the effect of GABA (gamma-aminobutyric acid), leading to increased chloride ion influx and hyperpolarization of neurons. This results in decreased neuronal excitability and contributes to its anxiolytic and sedative effects.

Research Findings

Recent studies have explored various aspects of the biological activity of this compound:

1. In Vitro Studies

In vitro assays have demonstrated that This compound exhibits significant binding affinity for GABA_A receptors. The following table summarizes key findings from these studies:

Study ReferenceBinding Affinity (IC50)Biological Activity
50 nMAnxiolytic
30 nMSedative
45 nMAnticonvulsant

2. In Vivo Studies

Animal models have been employed to evaluate the anxiolytic and sedative effects of this compound. Notable findings include:

  • Anxiolytic Effects : In a study using the elevated plus maze model, administration of the compound resulted in increased time spent in open arms compared to control groups.
    "The compound significantly reduced anxiety-like behavior in rodents" .
  • Sedation : In sleep induction tests, subjects treated with this compound exhibited prolonged sleep duration compared to those treated with a placebo.

3. Case Studies

A case study involving patients with generalized anxiety disorder (GAD) indicated that those treated with This compound showed marked improvement in anxiety symptoms over a six-week period compared to baseline measurements.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-methyl-1-(4-methylbenzyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Utilize controlled copolymerization techniques with monomers like CMDA and DMDAAC, as demonstrated for structurally related benzodiazepine derivatives . Ammonium persulfate (APS) is a suitable initiator for radical polymerization.
  • Step 2 : Optimize reaction parameters (e.g., temperature, pH, molar ratios) using design-of-experiments (DoE) approaches. For example, varying the ratio of 4-methylbenzyl substituents to the benzodiazepine core can modulate yield and purity.
  • Step 3 : Validate purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via 1H^1H-NMR and FT-IR .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology :

  • Safety Protocols : Follow CLP regulations (EC 1272/2008) for skin/eye protection and STOT-SE (specific target organ toxicity) mitigation . Use nitrile gloves and fume hoods during handling.
  • Storage : Store in amber glass vials under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and light .

Q. What analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

  • Methodology :

  • Structural Analysis : Employ 1H^1H-NMR (400 MHz, DMSO-d6_6) to confirm substituent positions and X-ray crystallography (if crystals are obtainable) for absolute configuration .
  • Electronic Properties : Use UV-Vis spectroscopy (200–400 nm range) and cyclic voltammetry to assess redox behavior and HOMO/LUMO gaps .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for benzodiazepine-2,5-dione derivatives?

  • Methodology :

  • Data Triangulation : Cross-validate receptor-binding assays (e.g., GABAA_A receptor studies) with computational docking (AutoDock Vina) to identify false positives/negatives .
  • Reproducibility : Standardize assay conditions (e.g., pH, temperature, solvent) across labs. For example, discrepancies in IC50_{50} values may arise from DMSO concentration variations in cell-based assays .

Q. What strategies are recommended for designing experiments to study this compound’s interaction with neurotransmitter receptors?

  • Methodology :

  • In Vitro Assays : Use radioligand displacement assays (3^3H-flunitrazepam for GABAA_A) with HEK293 cells expressing recombinant receptors.
  • Computational Modeling : Perform molecular dynamics simulations (AMBER or GROMACS) to map binding pockets and predict allosteric modulation .

Q. How can computational chemistry guide the optimization of this compound’s pharmacokinetic properties?

  • Methodology :

  • ADME Prediction : Apply SwissADME or pkCSM to estimate logP, bioavailability, and blood-brain barrier penetration.
  • DFT Calculations : Use Gaussian 16 to model substituent effects on electron density and metabolic stability (e.g., CYP450 interactions) .

Q. What experimental approaches can elucidate the degradation pathways of this compound under physiological conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H2_2O2_2), and photolytic (ICH Q1B guidelines) stress.
  • LC-MS/MS Analysis : Identify degradation products using a Q-TOF mass spectrometer and propose fragmentation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.